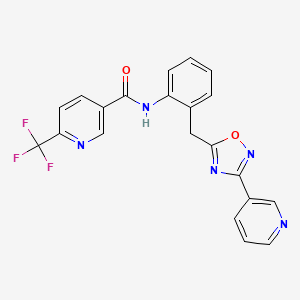
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring
- A 1,2,4-oxadiazole moiety
- A trifluoromethyl group
- A nicotinamide backbone
These structural components are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–8 | Vosatka et al. |
| Escherichia coli | 8–16 | Vosatka et al. |
| Mycobacterium tuberculosis | 4–8 | Vosatka et al. |
| Bacillus subtilis | 1.56 | Li et al. |
The compound demonstrated strong binding affinity to bacterial target proteins during docking studies, suggesting a mechanism of action that involves inhibiting essential bacterial functions.
Anticancer Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 92.4 | PMC8268636 |
| Caco-2 (colon adenocarcinoma) | 92.4 | PMC8268636 |
| H9c2 (rat heart myoblast) | Not specified | PMC8268636 |
These findings indicate that the compound exhibits selective cytotoxicity against tumor cells while sparing normal cells.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring is known to interfere with enzyme functions critical for microbial survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds within the oxadiazole family:
- Antimycobacterial Activity : A study by Vosatka et al. highlighted that compounds with a pyridine nucleus showed promising activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis .
- Antibacterial Efficacy : Research conducted by Li et al. demonstrated that certain oxadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like gentamicin .
- Cytotoxicity Profiles : In vitro studies revealed that modifications in alkyl chain lengths significantly influenced the anticancer properties of oxadiazole derivatives, with optimal lengths ranging from 10 to 12 carbons for maximum efficacy .
Propiedades
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)17-8-7-15(12-26-17)20(30)27-16-6-2-1-4-13(16)10-18-28-19(29-31-18)14-5-3-9-25-11-14/h1-9,11-12H,10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPNWZTEBJPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













